molecular formula C19H22N2O3 B268890 3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide

3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide

Cat. No. B268890
M. Wt: 326.4 g/mol
InChI Key: XTQBYKVAGWAGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as EPCB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EPCB is a member of the benzamide family and is structurally similar to other compounds that have been widely studied for their biological activities.

Mechanism of Action

The exact mechanism of action of 3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of certain ion channels in the brain.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. The compound has been shown to inhibit the growth of cancer cells and to reduce the production of inflammatory cytokines in vitro. In animal models, this compound has been shown to reduce inflammation and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various cellular processes. However, the compound also has limitations, including its relatively low potency and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, including the development of more potent analogs and the investigation of its potential applications in other research fields, such as infectious disease and cardiovascular research. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent.

Synthesis Methods

3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide can be synthesized using a variety of methods, including the reaction of 3-amino-N-propionylbenzamide with ethyl chloroformate and propylamine. The reaction proceeds under mild conditions and yields this compound as a white solid in good yield.

Scientific Research Applications

3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and drug discovery. The compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.

properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-[(3-ethoxybenzoyl)amino]-N-propylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-11-20-18(22)14-7-5-9-16(12-14)21-19(23)15-8-6-10-17(13-15)24-4-2/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

XTQBYKVAGWAGBG-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC

Origin of Product

United States

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